

An In-depth Technical Guide on the Human Metabolites of 3-Hydroxylidocaine

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Compound of Interest		
Compound Name:	3-Hydroxylidocaine	
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Introduction

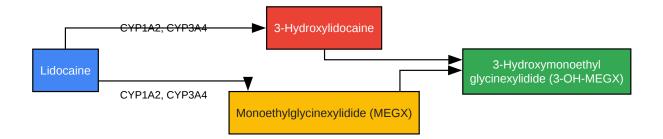
Lidocaine, a widely used local anesthetic and antiarrhythmic drug, undergoes extensive metabolism in the human body, primarily in the liver. While the major metabolic pathway involves N-deethylation to monoethylglycinexylidide (MEGX), a minor but significant route is the aromatic hydroxylation to form **3-Hydroxylidocaine**. This technical guide provides a comprehensive overview of the human metabolites of **3-Hydroxylidocaine**, detailing the metabolic pathways, analytical methodologies for their quantification, and available quantitative data.

Metabolic Pathway of 3-Hydroxylidocaine

The formation of **3-Hydroxylidocaine** from lidocaine is catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP3A4[1]. CYP1A2 is considered the major enzyme responsible for this hydroxylation reaction[1]. Once formed, **3-Hydroxylidocaine** can undergo further metabolism. One identified downstream metabolite is 3-Hydroxymonoethyl glycinexylidide (3-OH-MEGX).

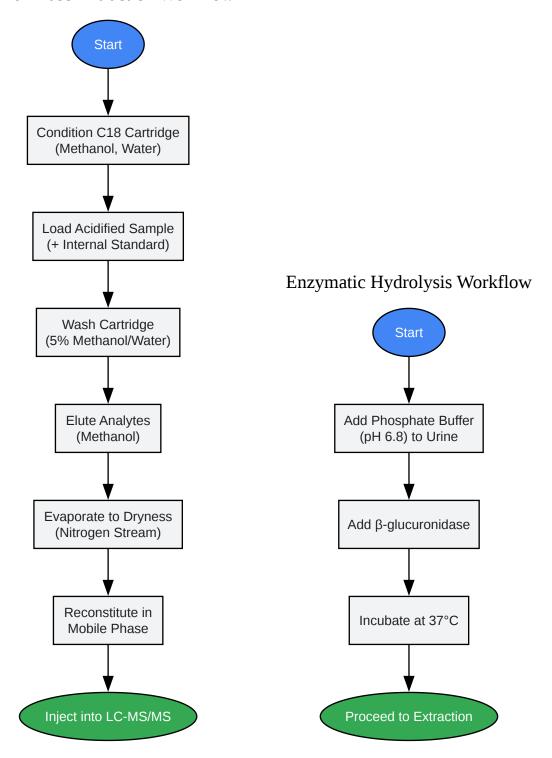
The metabolic cascade is depicted in the following signaling pathway diagram:







Solid-Phase Extraction Workflow



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References

- 1. oyc.co.jp [oyc.co.jp]
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